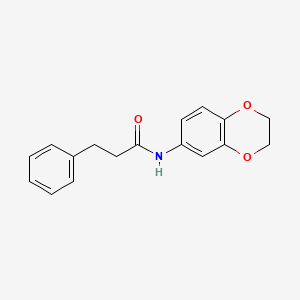![molecular formula C13H21N3S B5889045 N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMTU and is a thiourea derivative. The chemical formula of DMTU is C11H18N2S, and its molecular weight is 214.34 g/mol.
Mécanisme D'action
DMTU acts as a potent antioxidant by scavenging ROS and RNS. It can also inhibit the activity of enzymes that produce ROS and RNS. DMTU can also chelate metal ions, which can generate ROS and RNS.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. DMTU can also modulate the activity of enzymes involved in cellular signaling pathways. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to use in different experimental setups. However, DMTU has some limitations. It can react with metal ions, which can affect its antioxidant activity. It can also interfere with some assays that measure ROS and RNS.
Orientations Futures
There are several future directions for research on DMTU. One area of interest is the development of new derivatives of DMTU that have enhanced antioxidant activity. Another area of interest is the use of DMTU in animal models of oxidative stress and inflammation. DMTU can also be used in combination with other antioxidants to enhance their activity. The mechanism of action of DMTU needs to be further elucidated to understand how it modulates cellular signaling pathways. Finally, the safety and toxicity of DMTU need to be evaluated in detail to determine its potential for clinical applications.
Méthodes De Synthèse
DMTU can be synthesized by reacting 3,5-dimethylaniline with thiourea and dimethylamine. The reaction takes place in anhydrous ethanol and is catalyzed by hydrochloric acid. The product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
DMTU has been extensively used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are highly reactive molecules that can cause damage to cells and tissues. DMTU can neutralize these molecules and protect cells from oxidative stress.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-10-7-11(2)9-12(8-10)15-13(17)14-5-6-16(3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXSDRRMQDZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5888968.png)

![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)



![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)
